4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O/c1-8-14-15-11(17(8)5-4-6-18-3)9-7-13-16(2)10(9)12/h7H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKVJEISRCJNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCCOC)C2=C(N(N=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a novel triazole-pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, highlighting its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C₉H₁₀N₄
- Molecular Weight : 174.20 g/mol
- Boiling Point : Approximately 491.8 °C (predicted)
- Density : 1.32 g/cm³
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with sodium azide followed by cyclization to form the triazole ring. The pyrazole moiety is introduced through a subsequent reaction involving hydrazine derivatives.
Biological Activity
The biological activity of this compound has been explored across various studies, revealing its potential in different therapeutic areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:
- E. coli and S. aureus showed susceptibility to the compound in vitro, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
In a study assessing anti-inflammatory activity, derivatives of pyrazole compounds demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's structure suggests it may similarly inhibit these pathways .
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Selvam et al. (2014) synthesized a series of pyrazole derivatives that exhibited promising anti-inflammatory activity with up to 85% inhibition of TNF-α at specific concentrations .
- Burguete et al. (2015) reported on pyrazole derivatives with notable antibacterial activity against standard strains, highlighting the importance of structural modifications in enhancing efficacy .
- A recent study by Chovatia et al. evaluated anti-tubercular properties of related compounds, noting significant inhibition against Mycobacterium tuberculosis strains, which could be relevant for further research into the triazole-pyrazole framework .
Comparative Biological Activity Table
| Compound | Activity Type | Target Organism/Pathway | Inhibition (%) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 70% |
| Compound B | Anti-inflammatory | TNF-α | 85% |
| Compound C | Anticancer | Various tumor cell lines | 60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
